
(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinazoline Derivatives in Scientific Research
Quinazoline derivatives are a class of compounds that have been extensively studied for their pharmacological properties. These compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. They are of significant interest in medicinal chemistry for the development of new therapeutic agents.
Antibacterial and Antifungal Properties : A novel antibacterial compound, significantly more potent than standard treatments against clinical isolates, demonstrates the therapeutic potential of quinazoline derivatives in combating resistant bacterial strains. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents for antibacterial activity, showcasing the compound's mechanism of action through a highly distorted orientation induced by steric hindrance (Kuramoto et al., 2003).
Antitumor Activities : Quinazoline derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, with certain derivatives showing significant activity. The development of novel urea and bis-urea primaquine derivatives highlights the potential of quinazoline-based compounds in the treatment of breast carcinoma, with some compounds showing high selectivity and potent activity against specific cancer cell lines (Perković et al., 2016).
Neuropharmacological Applications : The exploration of quinazoline derivatives as orexin-1 receptor antagonists offers a new approach to treating psychiatric disorders associated with stress or hyperarousal states. These compounds provide a novel therapeutic strategy without altering spontaneous sleep, demonstrating the versatility of quinazoline derivatives in addressing complex emotional behaviors (Bonaventure et al., 2015).
Synthesis and Characterization : The synthesis and characterization of quinazoline derivatives are crucial for understanding their pharmacological potential. Techniques like microwave-promoted synthesis offer efficient and environmentally friendly methods for producing dihydroquinazolines, showcasing the advancements in synthetic methodologies for complex molecules (Sarma & Prajapati, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-furancarboxaldehyde with 2-aminobenzophenone to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with 4-fluoroaniline to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "2-aminobenzophenone", "4-fluoroaniline" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
941941-68-0 |
Nom du produit |
(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C20H15FN4O3 |
Poids moléculaire |
378.363 |
Nom IUPAC |
1-(4-fluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H15FN4O3/c21-13-7-9-14(10-8-13)22-19(26)24-18-16-5-1-2-6-17(16)23-20(27)25(18)12-15-4-3-11-28-15/h1-11H,12H2,(H2,22,24,26) |
Clé InChI |
QERSOBVDXYTONM-HKOYGPOVSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



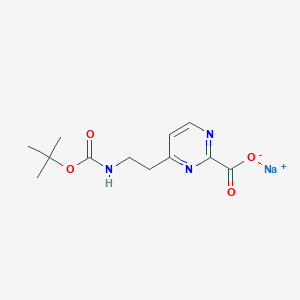
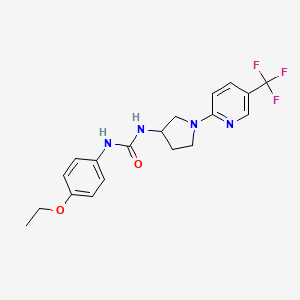
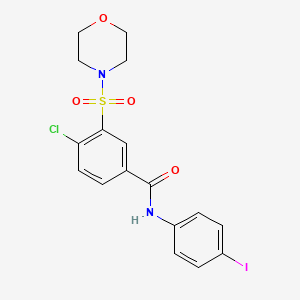
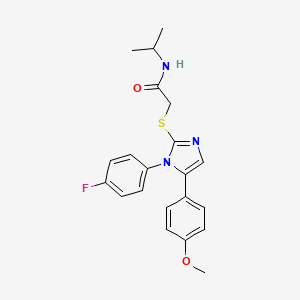
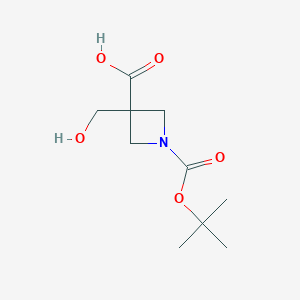
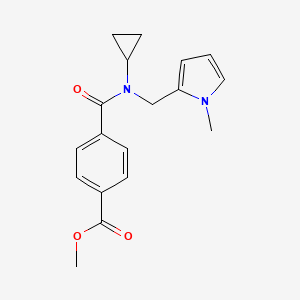


![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

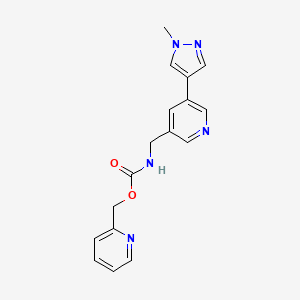

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)
![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)